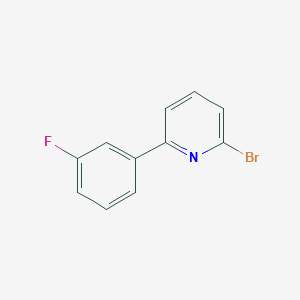

2-Bromo-6-(3-fluorophenyl)pyridine

Description

Overview of Pyridine (B92270) Heterocycles in Contemporary Organic Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in organic chemistry. georgiasouthern.educhemicalbook.combeilstein-journals.org Its unique electronic properties, arising from the electronegative nitrogen atom, distinguish it from its carbocyclic analog, benzene, imparting different reactivity patterns and physical characteristics. georgiasouthern.edu Pyridine and its derivatives are not merely academic curiosities; they are integral components of a vast array of natural products, including alkaloids and vitamins, and are found in thousands of synthetic compounds. beilstein-journals.orgacs.org In medicinal chemistry, the pyridine ring is considered a "privileged scaffold" due to its ability to form hydrogen bonds and participate in various biological interactions, leading to its incorporation into numerous FDA-approved drugs for treating a wide spectrum of diseases, including cancer, viral infections, and neurological disorders. georgiasouthern.edunih.gov

Significance of Halogenated Pyridine Derivatives as Synthetic Precursors

The introduction of halogen atoms onto the pyridine ring dramatically enhances its synthetic utility. Halopyridines are crucial building blocks in organic synthesis, primarily because the carbon-halogen bond serves as a versatile handle for a multitude of chemical transformations. acs.org These compounds are key intermediates for creating more complex molecules for pharmaceuticals and agrochemicals. acs.org

The reactivity of the halogen substituent is dependent on its position on the pyridine ring and the nature of the halogen itself. For instance, halogens at the 2- and 4-positions are particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a process that is often faster for fluoropyridines compared to their chloro- or bromo-counterparts. acs.org Conversely, the carbon-bromine bond is exceptionally well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming new carbon-carbon bonds. researchgate.netlibretexts.org This dual reactivity makes halogenated pyridines, especially those bearing multiple or different halogens, highly valuable and versatile precursors for constructing complex molecular architectures.

Research Rationale for the Investigation of 2-Bromo-6-(3-fluorophenyl)pyridine

The specific structural features of this compound make it a compound of significant academic and synthetic interest. The rationale for its investigation is rooted in several key aspects:

Orthogonal Reactivity: The molecule possesses two distinct reactive sites: a bromine atom and a fluorinated phenyl group attached to the pyridine core. The 2-bromo substituent is an ideal functional group for selective modification via transition metal-catalyzed cross-coupling reactions. researchgate.net This allows for the strategic introduction of a wide variety of substituents at this position.

Bioisosteric Replacement and Medicinal Chemistry: The 3-fluorophenyl moiety is a common feature in bioactive molecules. The fluorine atom can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and can influence binding affinity to biological targets through specific electronic interactions. drugbank.com The presence of this group suggests the potential for this compound to serve as a key intermediate in the synthesis of novel therapeutic agents. For instance, related (fluorophenyl)pyridine structures are found in drugs targeting various diseases, highlighting the pharmacological relevance of this scaffold. nih.govwikipedia.org

Advanced Materials Science: Biarylpyridine structures, which can be synthesized from precursors like the title compound, are of interest in materials science for applications in organic light-emitting diodes (OLEDs) and as specialized ligands for metal complexes.

The investigation of this compound is therefore driven by the need to create novel, synthetically versatile building blocks for the discovery and development of new pharmaceuticals and functional materials.

Scope and Objectives of Academic Research on this compound

The academic research focusing on this compound would logically encompass a well-defined scope with several primary objectives:

Development of Efficient Synthetic Routes: A primary goal is to establish a reliable and high-yielding synthesis of the title compound. A likely approach would involve the Suzuki-Miyaura cross-coupling reaction between a suitable brominated pyridine precursor, such as 2,6-dibromopyridine (B144722), and 3-fluorophenylboronic acid. Research would aim to optimize reaction conditions, including the choice of catalyst, base, and solvent, to maximize yield and purity.

Full Chemical Characterization: A comprehensive characterization of the synthesized this compound is essential. This involves utilizing various analytical techniques to confirm its structure and purity, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and potentially X-ray crystallography to determine its solid-state structure.

Exploration of Synthetic Utility: A major objective is to demonstrate the compound's utility as a synthetic intermediate. This would involve subjecting the 2-bromo position to further transformations, such as additional cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig amination) or nucleophilic substitution, to synthesize a library of novel, more complex diarylpyridine derivatives.

Evaluation of Potential Applications: While direct testing might be outside the initial scope, the ultimate goal motivating the synthesis and derivatization of this compound is the evaluation of the resulting novel molecules for potential biological activity (e.g., as enzyme inhibitors or receptor antagonists) or for their properties as advanced materials.

Research Findings

While specific academic papers focusing solely on this compound are not prevalent, its properties and a representative synthesis can be detailed based on established chemical principles and data for analogous compounds.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1142196-77-7 sigmaaldrich.com |

| Molecular Formula | C₁₁H₇BrFN sigmaaldrich.com |

| Molecular Weight | 252.09 g/mol |

| IUPAC Name | This compound sigmaaldrich.com |

| InChI Key | CTMCBIFWNOVJTM-UHFFFAOYSA-N sigmaaldrich.com |

Representative Synthesis: Suzuki-Miyaura Coupling

A highly probable and widely used method for synthesizing 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This reaction would involve coupling a di-substituted pyridine with an appropriate arylboronic acid. For the title compound, the reaction would proceed as illustrated below.

Scheme 1: Representative Synthesis of this compound

A representative synthetic scheme for this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The following table outlines typical conditions for such a transformation, based on established protocols for similar substrates. nih.govTable 2: Representative Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Materials | 2,6-Dibromopyridine, 3-Fluorophenylboronic acid | Pyridine source and aryl group source |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates the cross-coupling cycle |

| Base | K₂CO₃ or Cs₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Toluene/H₂O or Dioxane/H₂O | Provides a medium for the reaction |

| Temperature | 80-110 °C | Provides energy to overcome activation barriers |

Structure

3D Structure

Properties

Molecular Formula |

C11H7BrFN |

|---|---|

Molecular Weight |

252.08 g/mol |

IUPAC Name |

2-bromo-6-(3-fluorophenyl)pyridine |

InChI |

InChI=1S/C11H7BrFN/c12-11-6-2-5-10(14-11)8-3-1-4-9(13)7-8/h1-7H |

InChI Key |

CTMCBIFWNOVJTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 6 3 Fluorophenyl Pyridine

Retrosynthetic Analysis of the Target Compound: 2-Bromo-6-(3-fluorophenyl)pyridine

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. ias.ac.in It involves breaking down the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the C-C bond between the pyridine (B92270) and the fluorophenyl rings. This suggests a cross-coupling reaction as the final key step.

This leads to two main precursor fragments: a brominated pyridine derivative and a fluorinated phenyl derivative. The retrosynthetic strategy reveals that the synthesis can be approached by forming the aryl-pyridine linkage through established palladium-catalyzed cross-coupling reactions. ias.ac.inadvancechemjournal.com

Precursor Synthesis and Halogenation Strategies

The successful synthesis of the target compound relies on the efficient preparation of its key precursors. This involves the synthesis of a brominated pyridine scaffold and the introduction of a fluorine atom onto a phenyl ring.

Synthesis of Brominated Pyridine Scaffolds

The synthesis of brominated pyridine scaffolds is a critical step. One common starting material is 2,6-dibromopyridine (B144722). georgiasouthern.edugeorgiasouthern.eduiucr.org This can be selectively functionalized to introduce other groups as needed. For instance, reacting 2,6-dibromopyridine with an amine under pressure and heat can yield 2-bromo-6-alkylaminopyridines. georgiasouthern.edugeorgiasouthern.edu Another approach involves the diazotization of aminopyridines followed by bromination. For example, 2-amino-6-methylpyridine (B158447) can be converted to 2-bromo-6-methylpyridine (B113505) using hydrogen bromide and bromine, followed by reaction with sodium nitrite. chemicalbook.com

Introduction of Fluorine via Diazotization-Fluorination or Related Methods

The introduction of fluorine onto an aromatic ring is often achieved through the Balz-Schiemann reaction. thieme-connect.decas.cn This reaction involves the diazotization of an aniline (B41778) derivative, such as 3-fluoroaniline, followed by fluorodediazoniation. thieme-connect.de The process typically involves treating the corresponding diazonium salt with a fluoride (B91410) source. thieme-connect.denih.gov An alternative method involves the use of organotrifluoroborates as fluoride ion sources for the fluoro-dediazoniation of aryl diazonium salts in organic solvents under mild conditions. nih.gov In some cases, direct fluorination can be achieved using specialized reagents, but this is less common for selective applications. thieme-connect.de An improved Balz-Schiemann process can be used for the fluorination of aminopyridines. google.com

Selective Bromination Techniques for Pyridine Derivatives

Selective bromination of the pyridine ring is essential for creating the desired precursor. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions. acs.orgchemrxiv.orgnih.gov However, several strategies have been developed to achieve regioselective bromination.

One method involves using directing groups to control the position of bromination. For example, an amino group can direct bromination to the meta-position under electrochemical conditions. acs.orgacs.orgnih.gov Another approach is to activate the pyridine ring by forming a pyridine N-oxide, which can then undergo more facile electrophilic substitution. nih.gov Additionally, a ring-opening, halogenation, and ring-closing sequence using Zincke imine intermediates allows for the selective halogenation of pyridines at the 3-position under mild conditions. chemrxiv.orgnih.gov For the synthesis of 2-bromo-6-substituted pyridines, starting with a pre-brominated scaffold like 2,6-dibromopyridine is often the most direct route. georgiasouthern.edugeorgiasouthern.eduiucr.org

Cross-Coupling Reactions for Aryl-Pyridine Linkage Formation

The formation of the bond between the aryl and pyridine rings is a crucial step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the most common and effective methods for this transformation. wikipedia.org

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Negishi, Heck)

Suzuki-Miyaura Coupling: This is a widely used method for forming C-C bonds. libretexts.orgnih.govlibretexts.org It involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orglibretexts.org For the synthesis of this compound, this would typically involve coupling a 2-bromopyridine (B144113) derivative with a (3-fluorophenyl)boronic acid. researchgate.netclaremont.edu The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgresearchgate.netbeilstein-journals.org

Negishi Coupling: This reaction couples an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. researchgate.netwikipedia.orgorganic-chemistry.org It is a powerful tool for creating C-C bonds and has been successfully applied to the synthesis of bipyridines and other aryl-heteroaryl compounds. researchgate.netorgsyn.orgnih.gov The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents, or directly from the organic halide. orgsyn.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.netwikipedia.orgrsc.org While typically used for forming vinyl-aryl bonds, variations of the Heck reaction, such as the amino-Heck reaction, can be used to form heterocyclic structures like pyridines. wikipedia.org Oxidative Heck couplings have also been developed for the reaction of vinyl pyridines with aryl boronic acids. researchgate.net Palladium complexes with N-heterocyclic carbene ligands have shown good catalytic activity in Heck reactions under mild conditions. nih.gov

Classical Coupling and Functionalization Approaches

Beyond the widely used palladium-catalyzed cross-coupling reactions, classical methods remain relevant for the functionalization of pyridine rings. These often involve the use of highly reactive organometallic reagents.

Grignard reagents (organomagnesium halides) are powerful carbon nucleophiles used to form new carbon-carbon bonds. masterorganicchemistry.com In pyridine chemistry, they can be employed in several ways. One approach involves reacting a bromopyridine with magnesium, often with an auxiliary reagent like ethyl bromide, to form a pyridylmagnesium bromide. researchgate.net This Grignard reagent can then be reacted with various electrophiles, such as aldehydes or ketones, to introduce new functional groups onto the pyridine ring. researchgate.net For instance, reacting the Grignard reagent of 2,6-dibromopyridine with benzaldehyde (B42025) yields 2,6-bis-(phenylhydroxymethyl)-pyridine. researchgate.net

Alternatively, an aryl Grignard reagent can be coupled with a bromopyridine. This is typically achieved in the presence of a transition metal catalyst, such as a nickel or palladium complex. google.com For example, a Grignard reagent can be reacted with 2-bromopyridine using a NiCl₂ catalyst to form 2-arylpyridines. google.com Cobalt(II) chloride has also been shown to catalyze the reaction between aliphatic Grignard reagents and bromopyridines to produce alkylpyridines. rsc.org A competing reaction in these processes can be an exchange between the Grignard reagent and the bromopyridine, which forms a pyridylmagnesium halide. rsc.org

The synthesis of complex pyridine derivatives often requires multi-step reaction sequences where functional groups are introduced or modified in a controlled order. Retrosynthetic analysis is a key strategy for planning these synthetic routes. youtube.com

A powerful strategy for creating unsymmetrical diarylpyridines is the use of sequential cross-coupling reactions. researchgate.net This approach leverages the differential reactivity of various halogen substituents on the pyridine ring. For example, starting with a dihalopyridine, one can perform a selective Suzuki-Miyaura coupling at the more reactive position. After isolation of the mono-arylated intermediate, a second, different aryl group can be introduced in a subsequent coupling reaction at the remaining halogenated position. researchgate.net

Other multi-step sequences can involve a series of different reaction types. For instance, a synthetic route might begin with the iodination of a protected azaindole, followed by a Suzuki-Miyaura cross-coupling to introduce an aryl group, and finally a palladium-mediated amination to install an amine group. nih.gov Such multi-step processes, including those adapted for continuous flow systems, enable the construction of complex molecular architectures from simpler building blocks. syrris.jp

Catalyst-Free and Sustainable Synthetic Protocols for Pyridine Derivatives

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods, including those that reduce or eliminate the need for transition metal catalysts. acs.org

Several innovative catalyst-free approaches for the synthesis of pyridine derivatives have been reported:

Light-Promoted Reactions: One novel method involves the coupling of bromopyridines with Grignard reagents promoted by purple light. organic-chemistry.org This reaction proceeds without a transition metal catalyst via a photoinduced single electron transfer (SET) mechanism. organic-chemistry.org Similarly, photoredox catalysis using visible blue light can enable the C-H arylation of pyridines with diazonium salts formed in situ from anilines, offering a sustainable route to 2-arylpyridines. acs.org

Annulation Reactions: Metal-free [3+3] annulation reactions between enamines and dichloromethyl peroxides provide a mild and efficient pathway to polysubstituted pyridines with broad substrate tolerance. mdpi.com

Base-Promoted Homolytic Aromatic Substitution: The direct C-H arylation of unactivated arenes with aryl bromides can be achieved without a transition metal by using 8-hydroxyquinoline (B1678124) as a promoter. This reaction proceeds through a base-promoted homolytic aromatic substitution (BHAS) pathway. organic-chemistry.org

Use of Simple Reagents: In some cases, the addition of simple reagents like ammonium (B1175870) fluoride to cyclic ketones can facilitate the efficient synthesis of fused pyridines under mild, catalyst-free conditions. researchgate.net

These methods, along with the use of heterogeneous catalysts that can be easily recovered and reused, represent a move towards greener chemistry in the synthesis of pyridine derivatives. rsc.org

Reaction Conditions and Yield Optimization in the Synthesis of this compound

Optimizing reaction conditions is a critical step in maximizing the yield and purity of the desired product while minimizing side reactions. For the Suzuki-Miyaura synthesis of substituted pyridines, several parameters must be carefully tuned. chemistryviews.orgresearchgate.net

A systematic study on the synthesis of diarylated pyridines from dibromopyridine highlights the importance of screening various components: researchgate.net

Palladium Source: Different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) can exhibit varying levels of activity.

Ligand: As discussed previously, the ligand choice is crucial.

Base: The type and strength of the base (e.g., K₂CO₃, K₃PO₄) can significantly impact the transmetalation step. researchgate.net

Solvent: The solvent system (e.g., toluene, xylene, aqueous mixtures) affects the solubility of reactants and catalyst stability.

Temperature and Reaction Time: Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions like debromination. researchgate.net

The table below shows an example of how varying reaction conditions can influence the outcome of a Suzuki-Miyaura coupling.

Table 1: Optimization of Suzuki-Miyaura Coupling for a Dihalo-Azaindole nih.gov Reaction of 2,4-dichloro-7-(SEM)-7H-pyrrolo[2,3-d]pyrimidine with (4-methoxyphenyl)boronic acid.

| Entry | Catalyst / Ligand | Base | Temperature (°C) | Time (h) | Yield of Product (%) |

| 1 | Pd(PPh₃)₄ | K₂CO₃ | 80 | 18 | 76 |

| 2 | Pd(dppf)Cl₂ | K₂CO₃ | 80 | 18 | 78 |

| 3 | XPhos Pd G2 / XPhos | K₂CO₃ | 80 | 18 | 80 |

| 4 | Pd(PPh₃)₄ | K₃PO₄ | 80 | 18 | 81 |

| 5 | Pd(PPh₃)₄ | K₃PO₄ | 90 | 22 | 83 |

Modern approaches even employ machine learning and deep learning algorithms to navigate the vast parameter space of reaction conditions, allowing for the rapid identification of optimal protocols that provide high average yields across a wide range of substrates. chemistryviews.orgrsc.org This data-driven approach represents the future of reaction optimization in chemical synthesis.

Chemical Reactivity and Transformation Studies of 2 Bromo 6 3 Fluorophenyl Pyridine

Reactivity of the Bromine Substituent at the 2-Position of the Pyridine (B92270) Ring

The bromine atom at the 2-position of the pyridine ring is a key functional group, enabling a variety of chemical transformations. Its reactivity is the focal point for nucleophilic substitutions, cross-coupling reactions, and metalation processes.

Nucleophilic Substitution Reactions (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the electronegative nitrogen atom, makes the 2-position susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed. For pyridines, attack at the 2- and 4-positions is favored because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com

The general reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is usually the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine creating a more electrophilic carbon center. masterorganicchemistry.com However, in some cases, particularly with pyridinium (B92312) ions, the leaving group abilities can be comparable (F ~ Cl ~ Br ~ I), suggesting a different rate-determining step, such as the deprotonation of the addition intermediate. nih.gov

In the context of 2-Bromo-6-(3-fluorophenyl)pyridine, the bromine atom can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent.

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Amine (R-NH2) | 2-Amino-6-(3-fluorophenyl)pyridine derivative | Heat, polar aprotic solvent (e.g., DMF, DMSO) |

| Alkoxide (R-O-) | 2-Alkoxy-6-(3-fluorophenyl)pyridine derivative | Base (e.g., NaH), alcohol solvent |

| Thiolate (R-S-) | 2-Thioether-6-(3-fluorophenyl)pyridine derivative | Base (e.g., K2CO3), polar aprotic solvent |

Role in Further Cross-Coupling Reactions (e.g., for constructing extended π-systems)

The bromine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials with extended π-systems.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org The Suzuki-Miyaura coupling is widely used for the synthesis of biaryl compounds. For this compound, this reaction allows for the introduction of various aryl or heteroaryl groups at the 2-position of the pyridine ring. researchgate.netclaremont.edu

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.orglibretexts.org This method is known for its tolerance of a wide range of functional groups. uwindsor.ca The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Heck Coupling: The Heck reaction is the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orgnih.gov This reaction is a valuable method for the synthesis of substituted alkenes and is known for its high trans selectivity. organic-chemistry.org

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as the Sonogashira (coupling with a terminal alkyne), Negishi (coupling with an organozinc reagent), and Buchwald-Hartwig amination (coupling with an amine), can also be employed to further functionalize this compound.

| Reaction Name | Coupling Partner | Product Type | Catalyst/Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)2 | Biaryl | Pd catalyst, Base |

| Stille | Ar'-Sn(Alkyl)3 | Biaryl | Pd catalyst |

| Heck | Alkene | Substituted Alkene | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | Aryl Alkyne | Pd catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | Amine | Aryl Amine | Pd catalyst, Base, Ligand |

Metalation and Lithiation at the Bromine Position

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is particularly useful for creating nucleophilic carbon centers that can then react with various electrophiles.

Treating this compound with a strong organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures can induce a lithium-halogen exchange. wikipedia.orgharvard.edu This process replaces the bromine atom with a lithium atom, generating a highly reactive organolithium intermediate. The reaction is typically fast and kinetically controlled. harvard.edu

This lithiated intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the 2-position of the pyridine ring. This two-step sequence provides a versatile method for the synthesis of diverse 2-substituted pyridine derivatives.

In some cases, direct deprotonation (lithiation) of the pyridine ring can compete with halogen-metal exchange. The regioselectivity of this process can be influenced by the choice of the organolithium reagent and the presence of directing groups. researchgate.netnih.gov To circumvent issues like side reactions and the need for cryogenic temperatures, mixed metal-base systems, such as i-PrMgCl and n-BuLi, have been developed for more efficient and selective halogen-metal exchange on bromoheterocycles. nih.govmdpi.com

Influence of the 3-Fluorophenyl Moiety on Molecular Reactivity

Electronic Effects of Fluorine Substitution on Aromaticity and Reactivity

The fluorine atom is the most electronegative element, and its presence on the phenyl ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the phenyl ring towards electrophilic aromatic substitution but can have more complex consequences for the reactivity of the attached pyridine ring.

The electron-withdrawing nature of the 3-fluorophenyl group can further decrease the electron density of the pyridine ring, potentially making it more susceptible to nucleophilic attack. acs.org The fluorine substituent can also influence the metabolic stability of the molecule by slowing down oxidative processes. acs.org

In the context of cross-coupling reactions, the electronic properties of the fluorophenyl group can affect the reaction rates and yields. For instance, in Suzuki-Miyaura reactions, electron-withdrawing groups on the aryl bromide can sometimes lead to lower catalytic activity. mdpi.com

Steric and Conformational Effects of the Fluorophenyl Group

The 3-fluorophenyl group can exert steric hindrance, which can influence the approach of reagents to the reactive centers of the molecule, particularly the adjacent positions on the pyridine ring. The rotational freedom around the C-C bond connecting the phenyl and pyridine rings can lead to different conformations, and the steric bulk of the fluorophenyl group can favor certain rotational isomers. acs.org

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a key center for various chemical reactions, including protonation, coordination to metals, and reactions with electrophiles.

Protonation and Lewis Acid-Base Interactions

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons in an sp² hybrid orbital, rendering it basic and susceptible to protonation by Brønsted acids. uoanbar.edu.iq This interaction forms a pyridinium salt. The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring. In this case, the bromine atom at the 2-position and the 3-fluorophenyl group at the 6-position both exert an electron-withdrawing inductive effect, which is expected to decrease the basicity of the nitrogen atom compared to unsubstituted pyridine.

Furthermore, the pyridine nitrogen can act as a Lewis base, donating its lone pair of electrons to a variety of Lewis acids. wikipedia.orgbaranlab.orgnih.gov This can lead to the formation of adducts with metal halides (e.g., BF₃, AlCl₃) or other electron-deficient species. nih.gov The formation of these Lewis acid-base adducts can significantly alter the reactivity of the pyridine ring, often facilitating or directing subsequent chemical transformations. nih.gov

Coordination Chemistry with Transition Metals

The pyridine nitrogen atom is an excellent ligand for a wide range of transition metals. savemyexams.com The lone pair on the nitrogen can coordinate to a metal center, forming stable metal complexes. In the context of this compound, the presence of the bromine atom at the 2-position could allow for the formation of bidentate or "pincer" type ligands if the bromine is displaced or involved in oxidative addition to the metal center. The coordination of the pyridine nitrogen to a transition metal can activate the pyridine ring towards certain reactions or be a crucial feature in the design of catalysts or functional materials. The specific coordination behavior would depend on the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.

N-Oxidation and N-Alkylation Pathways

The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids. This transformation introduces a positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties and reactivity of the pyridine ring. Pyridine N-oxides are valuable intermediates in organic synthesis, as the N-oxide group can be a leaving group or direct further functionalization of the ring. acs.org

N-alkylation of the pyridine nitrogen can be achieved by reaction with alkyl halides or other alkylating agents. nih.govresearchgate.netgeorgiasouthern.edu This reaction results in the formation of a quaternary pyridinium salt. The rate and efficiency of N-alkylation would be influenced by the steric hindrance around the nitrogen atom and the electronic nature of the substituents. The resulting pyridinium salts have different solubility profiles and can be used as ionic liquids or as precursors for other functionalized pyridines. The reversibility of N-alkylation has also been studied in some pyridine systems. nih.gov

Functionalization of the Pyridine and Phenyl Rings Beyond Initial Substituents

Beyond the reactivity of the nitrogen atom, the pyridine and phenyl rings of this compound offer opportunities for further functionalization through various synthetic strategies.

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.org In this strategy, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org For this compound, the pyridine nitrogen itself can act as a directing group, potentially directing metalation to the C3 position of the pyridine ring. However, the presence of the bromine atom at the C2 position could lead to halogen-metal exchange as a competing reaction.

Alternatively, the fluorine atom on the phenyl ring could also act as a directing group, although it is considered a weaker directing group compared to others. organic-chemistry.org This could potentially lead to lithiation at the C2' or C4' position of the fluorophenyl ring. The outcome of a DoM reaction on this substrate would be highly dependent on the reaction conditions, including the choice of organolithium reagent, temperature, and additives.

Spectroscopic and Crystallographic Characterization of 2 Bromo 6 3 Fluorophenyl Pyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. A combination of one-dimensional and two-dimensional NMR techniques would be employed for the complete structural assignment of 2-Bromo-6-(3-fluorophenyl)pyridine.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on both the pyridine (B92270) and the phenyl rings. The aromatic region of the spectrum would be of particular interest. The protons on the pyridine ring are anticipated to appear as a set of coupled multiplets. Similarly, the protons on the 3-fluorophenyl group will show characteristic splitting patterns due to both proton-proton and proton-fluorine couplings.

Expected ¹H NMR Data (Hypothetical)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine-H3 | 7.50-7.60 | d | ~8.0 |

| Pyridine-H4 | 7.70-7.80 | t | ~7.8 |

| Pyridine-H5 | 7.40-7.50 | d | ~7.5 |

| Phenyl-H2' | 7.80-7.90 | dt | ~7.7, ~1.5 |

| Phenyl-H4' | 7.15-7.25 | m | |

| Phenyl-H5' | 7.45-7.55 | m |

Note: The chemical shifts and coupling constants are illustrative and based on related structures.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the 11 carbon atoms. The carbon atoms bonded to bromine and fluorine will exhibit characteristic chemical shifts and, in the case of the fluorine-bound carbon, splitting due to carbon-fluorine coupling. The chemical shifts of the pyridine ring carbons will be influenced by the electron-withdrawing effects of the nitrogen atom and the bromine substituent.

Expected ¹³C NMR Data (Hypothetical)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Pyridine-C2 | ~142.0 |

| Pyridine-C3 | ~122.0 |

| Pyridine-C4 | ~139.0 |

| Pyridine-C5 | ~120.0 |

| Pyridine-C6 | ~158.0 |

| Phenyl-C1' | ~139.5 (d, J=~7 Hz) |

| Phenyl-C2' | ~115.0 (d, J=~21 Hz) |

| Phenyl-C3' | ~163.0 (d, J=~245 Hz) |

| Phenyl-C4' | ~130.5 (d, J=~8 Hz) |

| Phenyl-C5' | ~123.0 (d, J=~3 Hz) |

Note: The chemical shifts and C-F coupling constants (d = doublet) are illustrative.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. epfl.ch For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the 3'-position of the phenyl ring. The chemical shift of this signal will be indicative of its electronic environment. Furthermore, this signal will likely appear as a multiplet due to coupling with the adjacent protons on the phenyl ring.

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the pyridine and phenyl rings, helping to identify adjacent protons. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH), allowing for the assignment of the carbon signal for each protonated carbon. epfl.chyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). epfl.chyoutube.com This would be crucial for identifying the quaternary carbons (those without attached protons), such as C2, C6, C1', and C3', by observing their correlations with nearby protons.

Vibrational Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=C, C=N, C-Br, and C-F bonds.

Expected FT-IR Absorption Bands (Hypothetical)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretching | Aromatic (Pyridine and Phenyl) |

| 1600-1450 | C=C and C=N stretching | Aromatic Rings |

| 1250-1150 | C-F stretching | Aryl-Fluoride |

Note: The wavenumbers are approximate and based on typical ranges for these functional groups. The precise positions of these bands can provide further structural insights. researchgate.net

Spectroscopic and Crystallographic Data for this compound Not Available in Public Scientific Literature

Following a comprehensive search of public scientific databases and literature, detailed experimental data regarding the specific spectroscopic and crystallographic characterization of the compound This compound is not available.

The requested in-depth analysis, including Raman spectroscopy, mass spectrometry, UV-Vis spectroscopy, and single-crystal X-ray diffraction, requires specific research findings that have not been published for this particular molecule. While data exists for analogous compounds—such as 2-bromo-6-hydrazinylpyridine (B1342697) iucr.orgresearchgate.net, 2-bromo-6-fluoropyridine (B132718) thermofisher.comsigmaaldrich.com, and various other substituted bromopyridines sigmaaldrich.comnih.govgeorgiasouthern.edu—extrapolating this information would not meet the required standard of scientific accuracy for the specific compound .

Detailed structural analyses, including precise molecular geometry, conformation, and the specifics of intermolecular interactions like halogen bonding and π-π stacking, are determined through single-crystal X-ray diffraction experiments. iucr.orgresearchgate.netnih.gov Similarly, specific vibrational modes (Raman), fragmentation patterns (Mass Spectrometry), and electronic transitions (UV-Vis) are unique to a molecule's exact structure. georgiasouthern.eduuni.luresearchgate.net

Computational Chemistry and Theoretical Investigations of 2 Bromo 6 3 Fluorophenyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to explore the intricacies of molecular systems. For 2-Bromo-6-(3-fluorophenyl)pyridine, these calculations are instrumental in determining its three-dimensional structure, stability, and electronic characteristics.

Density Functional Theory (DFT) has become a popular and powerful computational method for studying medium to large-sized molecules due to its favorable balance between accuracy and computational cost. wavefun.com In the investigation of this compound, DFT is employed to find the most stable arrangement of its atoms in space, a process known as geometry optimization. This process seeks to locate the minimum energy conformation on the potential energy surface.

The optimization process involves systematically altering the bond lengths, bond angles, and dihedral angles of the molecule until the forces on all atoms are close to zero, and the total electronic energy is at a minimum. The B3LYP functional is a commonly used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and it has been shown to provide reliable results for a wide range of organic molecules. wavefun.com

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Br | 1.89 Å |

| C-F | 1.35 Å | |

| C-N (Pyridine) | 1.34 Å | |

| C-C (Pyridine) | 1.39 Å | |

| C-C (Inter-ring) | 1.48 Å | |

| Bond Angle | C-C-Br | 118.5° |

| C-C-F | 119.0° | |

| C-N-C (Pyridine) | 117.0° |

Note: The data in this table is illustrative and based on typical values for similar molecular structures. Actual values would require specific calculations for this molecule.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally less expensive than more advanced methods, HF does not fully account for electron correlation, which can affect the accuracy of the results. wavefun.com

Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock method that aims to include electron correlation by adding perturbation corrections to the HF energy. MP2, the second-order Møller-Plesset theory, is a widely used level of theory that often provides improved accuracy for geometries and energies compared to HF. wavefun.com For a molecule like this compound, MP2 calculations can offer a more refined understanding of its electronic structure and properties, albeit at a higher computational cost than DFT or HF. wavefun.com

The choice of basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and can describe the electron distribution more accurately, but they also significantly increase the computational time.

Commonly used basis sets include the Pople-style basis sets, such as 6-31G*, and the Dunning-style correlation-consistent basis sets, like cc-pVDZ. The addition of polarization functions (e.g., the '' in 6-31G) and diffuse functions is often necessary to accurately describe systems with lone pairs, pi-systems, and electronegative atoms like bromine and fluorine in this compound. The selection of the level of theory (e.g., DFT, HF, MP2) and the basis set must be carefully balanced to achieve the desired accuracy within practical computational limits. wavefun.com

Molecular Orbital Theory and Reactivity Descriptors

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. By analyzing the molecular orbitals, particularly the frontier orbitals, one can predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. taylorandfrancis.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) and phenyl rings, while the LUMO would also be distributed over these aromatic systems.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 eV |

Note: The data in this table is for illustrative purposes and represents typical energy values for similar aromatic compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent varying potential values: red typically indicates regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue represents regions of low electron density and positive electrostatic potential (prone to nucleophilic attack). Green and yellow represent intermediate potential values. nih.gov

For this compound, the MEP surface would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a site for electrophilic attack. The regions around the hydrogen atoms and the bromine atom would likely exhibit a more positive potential (blue), indicating them as potential sites for nucleophilic interaction.

Table 3: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Reactivity |

|---|---|---|

| Nitrogen atom (Pyridine) | Negative (Red) | Susceptible to electrophilic attack |

| Fluorine atom | Negative (Yellow/Red) | Potential for hydrogen bonding |

| Bromine atom | Slightly Positive (Light Blue) | Site for nucleophilic interaction |

Note: The descriptions in this table are qualitative predictions based on the general principles of MEP analysis.

Fukui Functions for Predicting Sites of Electrophilic and Nucleophilic Attack

Fukui functions are a key concept in conceptual density functional theory (DFT) used to predict the reactivity of different sites within a molecule. These functions identify which atoms are most susceptible to electrophilic, nucleophilic, or radical attack by analyzing the change in electron density as the number of electrons in the system changes.

The Fukui function, denoted as f(r), can be resolved into three types:

f+(r) for nucleophilic attack: Describes the propensity of a site to accept an electron.

f-(r) for electrophilic attack: Indicates the propensity of a site to donate an electron.

f0(r) for radical attack: Represents the average of f+(r) and f-(r).

For this compound, the calculated Fukui functions would highlight the most reactive atomic centers. Generally, in pyridine derivatives, the nitrogen atom and specific carbon atoms on the pyridine and phenyl rings exhibit distinct reactivity patterns. The bromine and fluorine substituents also significantly influence the electron distribution and, consequently, the Fukui indices.

Table 1: Hypothetical Fukui Function Indices for Selected Atoms in this compound (Note: This data is representative and derived from studies on similar halogenated phenylpyridines.)

| Atom | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) |

| N1 | 0.085 | 0.021 |

| C2 (Br) | 0.045 | 0.065 |

| C6 (Ph-F) | 0.060 | 0.075 |

| C3' (F) | 0.030 | 0.050 |

Higher values of f+(r) on the nitrogen atom would suggest its susceptibility to nucleophilic attack, a common characteristic of pyridine rings. Conversely, higher f-(r) values on specific carbon atoms would indicate them as likely sites for electrophilic substitution.

Electron Density and Bonding Analysis

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing insights into atomic charges, hybridization, and the nature of chemical bonds. It also quantifies donor-acceptor interactions, which are crucial for understanding intermolecular and intramolecular charge transfer (ICT).

In this compound, NBO analysis would elucidate the electronic effects of the bromine and fluorine substituents on the pyridine and phenyl rings. The analysis of the second-order perturbation energy, E(2), between donor and acceptor NBOs reveals the strength of these interactions. Significant E(2) values often indicate hyperconjugative or resonance effects that contribute to the molecule's stability and reactivity.

Table 2: Representative NBO Analysis Data for this compound (Note: This data is illustrative and based on general principles and findings for related compounds.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) N1 | π(C2-C3) | 25.8 | Lone pair delocalization |

| π(C5-C6) | π(C2-C3) | 18.5 | π-conjugation |

| LP(2) Br | σ(C2-N1) | 5.2 | Halogen bonding propensity |

| π(C1'-C6') | π(C2-N1) | 15.3 | Inter-ring conjugation |

The data would likely show strong delocalization of the nitrogen lone pair into the pyridine ring's π-system and significant π-conjugation across both the pyridine and phenyl rings. The interaction involving the bromine lone pair can suggest its role in forming halogen bonds in the solid state.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms and the chemical bonds between them. Key parameters derived from QTAIM include the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs).

ρ(r): The value of electron density at the BCP indicates the bond strength.

∇²ρ(r): The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ(r) > 0) interactions.

For this compound, QTAIM analysis would characterize all covalent bonds and weaker non-covalent interactions, providing a rigorous definition of the molecular structure based on electron density.

Table 3: Predicted QTAIM Parameters for Key Bonds in this compound (Note: Values are representative and based on studies of similar aromatic systems.)

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Type |

| C-N (pyridine) | 0.28 | -0.65 | Covalent |

| C-Br | 0.15 | +0.02 | Polar Covalent |

| C-F | 0.22 | -0.40 | Polar Covalent |

| C-C (inter-ring) | 0.25 | -0.55 | Covalent |

Hirshfeld Surface Analysis for Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions.

For a crystal of this compound, Hirshfeld analysis would reveal the dominant forces governing the crystal packing. These would likely include H···H, C···H, H···F, and H···Br contacts, as well as potential π-π stacking interactions between the aromatic rings.

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound (Note: Percentages are illustrative and based on analyses of related halogenated compounds. nih.goviucr.orgresearchgate.net)

| Interaction Type | Contribution (%) |

| H···H | 40-50% |

| C···H/H···C | 20-25% |

| H···F/F···H | 10-15% |

| H···Br/Br···H | 5-10% |

| N···H/H···N | 3-5% |

The red spots on the dnorm surface would indicate the specific locations of the closest intermolecular contacts, corresponding to hydrogen bonds and other significant interactions.

Spectroscopic Property Prediction from Computational Models (e.g., NMR chemical shifts, vibrational frequencies)

Computational models, particularly DFT, are widely used to predict spectroscopic properties like NMR chemical shifts and vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts. For this compound, predicting the 1H, 13C, and 19F NMR spectra would be crucial for its characterization. The calculated shifts are typically compared to a reference compound (e.g., TMS for 1H and 13C, CFCl3 for 19F) to obtain values that can be directly compared with experimental data.

Vibrational Frequencies: The calculation of vibrational frequencies through DFT helps in the assignment of bands in experimental IR and Raman spectra. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the computational method.

Table 5: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound (Note: These are representative values. Experimental validation is necessary.)

| Spectroscopic Data | Predicted Value | Assignment/Region |

| Vibrational Frequencies (cm-1) | ||

| ~3100-3000 | C-H stretching (aromatic) | |

| ~1600-1550 | C=C/C=N stretching (pyridine ring) | |

| ~1480-1450 | C=C stretching (phenyl ring) | |

| ~1250-1200 | C-F stretching | |

| ~680-650 | C-Br stretching | |

| NMR Chemical Shifts (ppm) | ||

| 1H NMR | 7.5 - 8.5 | Aromatic protons |

| 13C NMR | 110 - 160 | Aromatic carbons |

| 19F NMR | -110 to -115 | Fluorine on phenyl ring |

Reaction Mechanism Studies and Transition State Identification via Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). The energy barrier, determined by the energy difference between the reactants and the transition state, dictates the reaction rate.

For this compound, computational studies could investigate various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). By calculating the geometries and energies of the transition states for different possible pathways, the most favorable reaction mechanism can be identified. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactants and products.

For instance, in a Suzuki coupling reaction to replace the bromine atom, DFT calculations could model the oxidative addition, transmetalation, and reductive elimination steps, identifying the rate-determining step and the influence of ligands on the catalytic cycle.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of the particles evolve. This allows for the exploration of the conformational space of a molecule and the identification of its stable and metastable states.

In the context of this compound, MD simulations could be employed to:

Analyze the intramolecular interactions that stabilize certain conformations. This would include investigating potential hydrogen bonds, halogen bonds, and other non-covalent interactions.

Simulate the behavior of the molecule in different solvent environments to understand how its conformation might change in polar versus non-polar media.

Investigate its potential interactions with biological macromolecules , such as proteins or nucleic acids, by simulating the compound within a binding site.

However, at present, no such specific research on this compound has been published. The scientific community has explored the computational chemistry of other pyridine derivatives, but a direct and detailed analysis of this particular compound remains an open area for future investigation. The absence of this data highlights a gap in the current body of scientific knowledge and presents an opportunity for researchers to contribute to a more complete understanding of this and related compounds.

Applications As Synthetic Intermediates and Advanced Materials Precursors

2-Bromo-6-(3-fluorophenyl)pyridine as a Building Block in Complex Chemical Synthesis

The utility of this compound as a synthetic intermediate stems from the reactivity of the carbon-bromine bond on the pyridine (B92270) ring. This bond is susceptible to various palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds.

The bromine atom at the 2-position of the pyridine ring serves as an effective handle for introducing a wide array of substituents through cross-coupling chemistry. This allows for the straightforward synthesis of highly functionalized, polysubstituted pyridine derivatives.

One of the most common methods employed is the Suzuki-Miyaura cross-coupling reaction, where the bromopyridine is reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netclaremont.eduacs.orgthieme-connect.com This reaction is highly versatile and tolerates a broad range of functional groups, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position. For instance, coupling this compound with a different arylboronic acid would yield a 2,6-diarylpyridine, a common structural motif in many functional molecules. researchgate.net

Similarly, the Negishi cross-coupling, which utilizes organozinc reagents, provides an efficient pathway to substituted 2,2'-bipyridines. organic-chemistry.org By first converting a second pyridine derivative into an organozinc reagent and then coupling it with this compound using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0), a new bipyridine structure can be formed. organic-chemistry.org Bipyridines are of immense importance as ligands in coordination chemistry and catalysis. organic-chemistry.org Other coupling reactions, such as Stille coupling (with organotin reagents), can also be used to form asymmetrically substituted bipyridines. nih.gov

Table 1: Representative Conditions for Cross-Coupling Reactions on Bromopyridines

| Reaction Type | Catalyst | Base | Solvent | Temperature | Yield Range (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ | K₂CO₃ | Aqueous Isopropanol | Ambient | Good | researchgate.net |

| Negishi | Pd(PPh₃)₄ | N/A | THF | Room Temp - Reflux | 50-98 | organic-chemistry.org |

This table presents typical conditions for reactions with various bromopyridines, which are applicable to this compound.

Fused heterocyclic systems, which consist of two or more rings sharing atoms, are ubiquitous in pharmaceuticals and functional materials due to their rigid, planar structures that can interact effectively with biological targets or facilitate electron transport. ias.ac.inbohrium.com this compound is a valuable starting material for constructing such systems, particularly those containing a pyridine ring fused to another ring, such as quinolines or furopyridines. ias.ac.in

The general strategy involves using the bromine atom to introduce a side chain that contains a functional group capable of participating in an intramolecular cyclization reaction. For example, a Sonogashira coupling could introduce an alkyne, which can then undergo a palladium-catalyzed cyclization with an adjacent group to form a fused ring. ias.ac.in Alternatively, a Heck reaction or another cross-coupling could append a substituent that, under acidic or basic conditions, cyclizes onto the pyridine or the attached phenyl ring. This annulation strategy is a powerful method for building molecular complexity from a relatively simple precursor. ias.ac.innih.gov

Role in the Development of Catalytic Ligands

The pyridine nitrogen atom in this compound and its derivatives makes it an excellent scaffold for designing ligands for transition metal catalysis. The electronic properties of the ligand, which are crucial for the activity and selectivity of the catalyst, can be finely tuned by the substituents on the pyridine and phenyl rings.

Asymmetric catalysis, which uses chiral catalysts to produce one enantiomer of a product preferentially, is of paramount importance in the synthesis of pharmaceuticals. Bipyridine and other pyridine-based structures are privileged scaffolds for chiral ligands. This compound can be used to synthesize chiral ligands through several approaches.

One method involves coupling the bromopyridine with a chiral organometallic reagent to form a bipyridine that is inherently chiral. Another approach is to introduce a chiral center into a substituent that is subsequently attached to the pyridine ring. For example, a pro-chiral Schiff base ligand can be synthesized and then complexed with a metal; the coordination to the metal can convert a pro-chiral carbon into a chiral center, resulting in a chiral metal complex. nih.gov The development of such catalysts is an active area of research, aiming to create efficient and highly enantioselective systems for producing valuable chiral molecules. nih.gov

Pyridine-containing molecules are fundamental ligands in transition metal-mediated catalysis, including important industrial processes like cross-coupling reactions. georgiasouthern.edunih.gov Ligands derived from this compound, particularly the bipyridines synthesized via cross-coupling, can coordinate with metals such as palladium, nickel, or copper. georgiasouthern.eduacs.org

The resulting metal complexes can function as catalysts for a wide range of transformations. The electronic nature of the (3-fluorophenyl) group—an electron-withdrawing substituent—can influence the electron density at the metal center, thereby modulating the catalyst's reactivity, stability, and selectivity. ethernet.edu.et For example, ligands can be designed to stabilize specific oxidation states of the metal or to accelerate key steps in the catalytic cycle, such as oxidative addition or reductive elimination. nih.govacs.org

Precursors for Optoelectronic and Photophysical Materials

Organic compounds with extended π-conjugated systems often exhibit interesting photophysical properties, such as fluorescence, making them suitable for applications in optoelectronic devices like organic light-emitting diodes (OLEDs). diva-portal.orgrsc.orgdiva-portal.orgmdpi.com Arylpyridines and, in particular, bipyridines are key components in the design of these materials. mdpi.comnih.gov

The 2-(3-fluorophenyl)pyridine (B3054197) core is an attractive building block for such materials. The presence of fluorine is a well-established strategy for tuning the electronic properties, such as the HOMO/LUMO energy levels, of organic semiconductors. ethernet.edu.et This can affect the emission color, quantum yield, and stability of the material. researchgate.netnih.gov By synthesizing bipyridines or more extended π-systems from this compound, it is possible to create novel compounds with tailored photophysical characteristics. For example, fluorinated bipyridine compounds have been shown to be promising host materials in OLEDs due to their high triplet energies, which is essential for efficient phosphorescence. researchgate.netnih.gov

Table 2: Photophysical Properties of Related Fluorinated Bipyridine Compounds

| Compound Type | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Triplet Energy (T₁) (eV) | Potential Application | Reference |

|---|---|---|---|---|---|

| Fluoro-substituted Bipyridine | N/A | 325 | 2.64 - 2.65 | OLED Host Material | researchgate.netnih.gov |

This table highlights the properties of structurally similar compounds, indicating the potential of materials derived from this compound.

Design of Fluorescent Probes and Dyes

The development of fluorescent probes for the detection of specific analytes is a significant area of research. The core principle involves linking a fluorophore (the light-emitting unit) to a receptor (the analyte-binding unit). The 2-bromo-6-arylpyridine scaffold is an excellent platform for this purpose. The bromo-substituent is a key reactive site that enables the introduction of various receptor groups through well-established chemical reactions.

The design strategy often involves a reaction-based sensing mechanism. For instance, a boronic ester can be attached to a fluorophore via a benzyl (B1604629) ether linkage to create a probe for hydrogen peroxide. nih.gov The interaction with the analyte cleaves the trigger group, releasing the original fluorophore and causing a detectable change in fluorescence. nih.gov By replacing the bromine on the this compound core with such a trigger-receptor system, a new fluorescent probe could be synthesized. The inherent fluorescence of the resulting phenylpyridine derivative can be modulated upon binding to a target molecule or ion, leading to an "off-on" or ratiometric signal. The fluorophenyl group can further influence the photophysical properties, such as emission wavelength and quantum yield. mdpi.commdpi.com

Materials with Tunable Luminescence Properties

The 2,6-disubstituted pyridine motif is a cornerstone in the architecture of luminescent materials, including those used in organic light-emitting diodes (OLEDs) and as emissive metal complexes. The pyridine nitrogen provides a coordination site for metal ions, and the 2-bromo-6-arylpyridine structure is a precursor to bidentate ligands that can form stable complexes with elements like boron, aluminum, and gallium. nih.gov

Complexation of π-conjugated ligands with metal or semi-metal ions often enhances the planarity and rigidity of the molecular system, which can lead to highly efficient photoluminescence. nih.gov The properties of these materials can be finely tuned. By modifying the aryl group (e.g., the 3-fluorophenyl group in the title compound) or by replacing the bromine atom with other functional groups, the electronic energy levels (HOMO/LUMO) of the molecule can be adjusted. This, in turn, alters the emission color and efficiency of the resulting material. This approach allows for the rational design of materials with specific luminescent properties for various optoelectronic applications.

Synthesis of Analogs for Structure-Reactivity Relationship Studies

A key application of this compound is in the synthesis of a diverse library of related molecules to study structure-reactivity relationships. The bromine atom at the 2-position is exceptionally versatile, serving as a linchpin for numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. mdpi.com

Table 1: Examples of Analogs Synthesized from Bromopyridine Precursors for Reactivity Studies

| Precursor | Reactant | Coupling Reaction | Product Class | Reference |

|---|---|---|---|---|

| 2,6-Dibromopyridine (B144722) | Methylamine | Amination | 2-Bromo-6-methylaminopyridine | georgiasouthern.edu |

| 2,6-Dibromopyridine | Phenylboronic acid | Suzuki-Miyaura | 2-Bromo-6-phenylpyridine | |

| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic acids | Suzuki-Miyaura | 5-Aryl-2-methylpyridin-3-amine derivatives | mdpi.com |

| 2,6-Dibromopyridine | Ethylamine | Amination | 2-Bromo-6-ethylaminopyridine | georgiasouthern.edu |

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound is an excellent building block for constructing complex supramolecular architectures. This is due to the presence of multiple sites capable of engaging in such interactions.

The pyridine nitrogen atom is a well-known Lewis basic site that can coordinate to metal ions to form metallosupramolecular assemblies. For instance, aminopyridine ligands derived from 2,6-dibromopyridine are used to stabilize extended metal atom chains (EMACs), which are linear arrays of metal ions with unique magnetic and electronic properties. georgiasouthern.edugeorgiasouthern.edu The specific geometry of the ligand dictates the structure of the final metallic chain. georgiasouthern.edugeorgiasouthern.edu

Furthermore, the bromine atom can participate in halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base. In the solid state, related molecules like 2-bromo-3-hydroxy-6-methylpyridine form networks through a combination of hydrogen bonds (O-H···N) and halogen bonds (C-H···Br). nih.gov Similarly, the crystal structure of 2-bromo-6-hydrazinylpyridine (B1342697) reveals N-H···N hydrogen bonds and short Br···Br halogen bonds that link molecules into chains and more complex arrays. researchgate.net These directed interactions allow for the programmed self-assembly of this compound and its derivatives into predictable and functional supramolecular structures.

Table 2: Non-Covalent Interactions in Related Bromopyridine Crystal Structures

| Compound | Interaction Type | Supramolecular Motif | Reference |

|---|---|---|---|

| 2-Bromo-3-hydroxy-6-methylpyridine | O-H···N Hydrogen Bond | Chains | nih.gov |

| 2-Bromo-3-hydroxy-6-methylpyridine | C-H···Br Hydrogen Bond | Corrugated 2D Networks | nih.gov |

| 2-Bromo-6-hydrazinylpyridine | N-H···N Hydrogen Bond | Chains | researchgate.net |

| 2-Bromo-6-hydrazinylpyridine | Br···Br Halogen Bond | Inter-chain linkage | researchgate.net |

Future Directions and Emerging Research Opportunities

Development of More Efficient and Stereoselective Synthetic Pathways

While established cross-coupling methods like Suzuki-Miyaura and Negishi reactions are effective for constructing the 2-aryl-6-bromopyridine core, future research will likely focus on developing more sophisticated and efficient synthetic protocols. A primary goal is to enhance atom economy, reduce reliance on expensive catalysts, and improve functional group tolerance under milder conditions.

Emerging areas of interest include:

Transition-Metal-Free Couplings: Exploring methodologies that bypass costly and potentially toxic transition metals is a significant trend. The use of pyridylsulfonium salts reacting with Grignard reagents has shown promise for the modular synthesis of bipyridines and could be adapted for the 2-Bromo-6-(3-fluorophenyl)pyridine system, offering an attractive alternative to palladium-catalyzed processes. nih.gov

Photoredox Catalysis: Light-mediated reactions represent a frontier in organic synthesis. Developing a photoredox-induced Meerwein arylation using in-situ generated diazonium salts from anilines could provide a sustainable pathway to 2-arylpyridines like the title compound under ambient conditions. acs.orgyoutube.com

Chemoselective Functionalization: The presence of both a bromo and a fluoro substituent allows for stepwise, selective reactions. Research into catalyst systems that can differentiate between C-Br and other C-X bonds will enable the controlled, sequential synthesis of complex, polysubstituted pyridine (B92270) derivatives. nih.gov

Atroposelective Synthesis: The biaryl axis in this compound derivatives can exhibit axial chirality (atropisomerism), a feature of growing importance in medicinal chemistry and materials science. A significant future challenge is the development of catalytic methods for atroposelective synthesis. This would involve designing chiral ligands or employing chiral transient directing groups to control the orientation of the two rings during the C-C bond-forming step, an area that is gaining traction in related C-H functionalization reactions. acs.org

Table 1: Comparison of Synthetic Methodologies for Biaryl Pyridine Synthesis

| Method | Catalyst/Reagent | Advantages | Future Research Focus for this compound |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium Catalyst, Boronic Acid | High yield, good functional group tolerance | Optimization for lower catalyst loading, development of atroposelective variants. |

| Negishi Coupling | Palladium Catalyst, Organozinc Reagent | Versatile, effective for complex fragments | Exploration with functionalized zinc reagents. chemicalbook.com |

| Ligand Coupling | Pyridylsulfonium Salt, Grignard Reagent | Transition-metal-free, modular | Adaptation for fluorinated phenyl Grignard reagents. nih.gov |

| Photoredox Arylation | Photocatalyst, Diazonium Salt | Mild conditions, sustainable | Optimization of photocatalyst and reaction conditions for the specific substrate. acs.org |

Integration of this compound into Advanced Molecular Architectures

The rigid, planar, and functionalizable nature of this compound makes it an ideal building block for constructing complex, higher-order molecular systems. Future research will move beyond simple derivatives to incorporate this scaffold into sophisticated architectures with tailored properties.

Key architectural targets include:

Scaffolded Ligands for Multimetallic Systems: The pyridine nitrogen and the potential for functionalization at the bromine position allow the compound to act as a ligand. It could be integrated into larger, multi-dentate ligand frameworks, such as those built on a tris(2-aminoethyl)amine (B1216632) (TREN) core. georgiasouthern.edu Such structures are designed to coordinate multiple metal ions in close proximity, leading to the formation of unique complexes like Extended Metal Atom Chains (EMACs) with interesting magnetic and electronic properties. georgiasouthern.edu

Supramolecular Assemblies: The pyridine unit is a well-established motif in supramolecular chemistry, capable of coordinating with metal ions to drive the self-assembly of complex structures. wikipedia.org this compound could serve as a key component in the formation of supramolecular metallocycles, such as molecular triangles and squares, or be used to construct mechanically-interlocked molecules like rotaxanes and catenanes. wikipedia.orgresearchgate.net

Macrocycles and Porphyrinoids: There is growing interest in macrocyclic compounds for applications in drug discovery and materials. cam.ac.uknih.gov The title compound could be a crucial precursor in diversity-oriented synthesis strategies to create libraries of novel macrocycles. cam.ac.uk Furthermore, its integration into porphyrin-like structures, replacing one of the pyrrole (B145914) rings to form a pyriporphyrin, could lead to new materials with unique aromaticity and photophysical properties. acs.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The existing functional handles on this compound—the C-Br bond, the pyridine nitrogen, and various C-H bonds—provide a rich playground for exploring novel chemical transformations. Future work should aim to move beyond predictable cross-coupling reactions to uncover unprecedented reactivity.

Promising research avenues include:

Pyridine-Directed C-H Activation: The nitrogen atom of the pyridine ring can act as an internal directing group, enabling the selective functionalization of the typically inert C-H bond at the ortho-position (C2') of the phenyl ring. rsc.orgrsc.org This strategy could be used to introduce a wide range of substituents, including alkyl, cyano, or acyl groups, providing a powerful method for late-stage diversification. rsc.orgacs.org

Remote C-H Functionalization via Photoredox Catalysis: Dual photoredox/copper catalysis can enable the generation of alkoxy radicals that perform a 1,5-hydrogen atom transfer (1,5-HAT), allowing for functionalization at a remote, unactivated C(sp³)–H bond. nih.gov By attaching a suitable tether to the pyridine ring, this strategy could be explored to functionalize positions far from the initial reactive sites.

Site-Selective Halogen Functionalization: While the bromine atom is a known site for cross-coupling, future research could explore novel transformations at this position. Photoredox catalysis, for example, can generate radicals from aryl bromides for use in various addition reactions. youtube.com Additionally, methods for the site-selective introduction of other halogens, such as late-stage C-H fluorination, could be investigated to further tune the molecule's electronic properties. acs.org